3-Methylidenepyrrolidine-2,5-dione
Overview
Description
3-Methylidenepyrrolidine-2,5-dione is a heterocyclic compound featuring a five-membered ring with nitrogen and oxygen atoms. This compound is part of the pyrrolidine-2,5-dione family, known for its versatile applications in medicinal chemistry and organic synthesis . The presence of the methylene group at the 3-position adds unique reactivity and potential for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenepyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of maleic anhydride with primary amines, followed by dehydration to form the desired pyrrolidine-2,5-dione structure . Another approach involves the use of N-methylitaconimide as a starting material, which undergoes cyclization under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can enhance the efficiency of the cyclization process . Additionally, solvent-free conditions or green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Methylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted pyrrolidine-2,5-diones.
Scientific Research Applications
3-Methylidenepyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to modulate voltage-gated sodium and calcium channels, as well as GABA transporters . The compound’s structure allows it to fit into the active sites of these proteins, inhibiting their function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine-2,3-dione: Shares a similar core structure but differs in the position of the double bond.
Pyrrolidine-2-one: Lacks the dione functionality, resulting in different reactivity and applications.
Proline derivatives: Contain a similar pyrrolidine ring but with different substituents, leading to varied biological activities.
Uniqueness: 3-Methylidenepyrrolidine-2,5-dione stands out due to its unique methylene group at the 3-position, which imparts distinct reactivity and potential for diverse chemical transformations . This feature makes it a valuable scaffold in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
3-methylidenepyrrolidine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-3-2-4(7)6-5(3)8/h1-2H2,(H,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAWETHEYBZGSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623201 | |
Record name | 3-Methylidenepyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13022-91-8 | |
Record name | Itaconimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13022-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylidenepyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylidenepyrrolidine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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